2-Amino-5-bromophenol
Overview
Description
2-Amino-5-bromophenol is a chemical compound with the molecular formula C6H6BrNO and a molecular weight of 188.02 . It is a solid substance at room temperature . The IUPAC name for this compound is this compound .
Synthesis Analysis
The synthesis of this compound involves two stages . In the first stage, N-(4-bromo-2-hydroxyphenyl)acetamide reacts with hydrogen chloride in ethanol at 100 degrees Celsius for 3 hours . In the second stage, sodium carbonate is added in ethanol and water . The yield of this reaction is approximately 89% .Molecular Structure Analysis
The InChI code for this compound is 1S/C6H6BrNO/c7-4-1-2-5(8)6(9)3-4/h1-3,9H,8H2 . This code provides a specific description of the molecule’s structure.Physical and Chemical Properties Analysis
This compound has a molecular weight of 188.02 . It is a solid at room temperature .Scientific Research Applications
Antioxidant Activity : Bromophenols isolated from the marine red alga Rhodomela confervoides have been shown to possess potent antioxidant activities, stronger than or comparable to standard antioxidants like butylated hydroxytoluene (BHT) and ascorbic acid (Li, Wang, Gloer, & Wang, 2011).
Anticancer Potential : A novel bromophenol derivative, BOS-102, showed significant anticancer activities on human lung cancer cell lines, inducing cell cycle arrest and apoptosis (Guo, Wang, Zhao, Liu, Li, Jiang, Luo, Guo, Wu, & Shi, 2018).
Microbial Inactivity : Certain bromophenols coupled with amino acid or nucleoside derivatives were found to be inactive against several microorganisms and human cancer cell lines (Zhao, Ma, Wang, Li, Cao, Yang, Lü, Shi, Xu, Fan, & He, 2005).
Chemical Analysis and Validation : An HPLC method for quantitative analysis of bromophenolic compounds in red algae was developed, providing a tool for investigating their occurrence and potential applications (Hofer, Hartmann, Orfanoudaki, Ngoc, Nagl, Karsten, Heesch, & Ganzera, 2019).
Cellular Antioxidant Effect : Bromophenols from Vertebrata lanosa algae were evaluated for their antioxidant activity, showing promising results in biochemical and cellular assays (Olsen, Hansen, Isaksson, & Andersen, 2013).
Enzyme Inhibition : Novel bromophenols were found to inhibit enzymes like acetylcholinesterase and carbonic anhydrase, suggesting potential therapeutic applications (Öztaşkın, Taslimi, Maraş, Gülçin, & Göksu, 2017).
Sequence-Specific DNA Detection : Bromophenol red was employed as a signal enhancer in chemiluminescent detection of sequence-specific DNA, highlighting its potential in molecular biology research (Yu, Sheng, Zhao, & Fan, 2016).
Metabolic Pathway Studies : 2C-B, a psychoactive phenethylamine, showed metabolites related to bromophenols in rats, which is significant for understanding its metabolic pathways (Kanamori, Inoue, Iwata, Ohmae, & Kishi, 2002).
PTP1B Inhibition : Synthesized bromophenols were studied for their inhibitory effects on protein tyrosine phosphatase 1B (PTP1B), offering insights into developing potential therapeutic agents (Guo, Li, Li, Shi, & Han, 2011).
Impact on Cellular Ca2+ Signaling : Some bromophenols, including those used in industrial flame retardants, were found to disrupt cellular Ca2+ signaling in neuroendocrine cells, indicating potential environmental health implications (Hassenklöver, Predehl, Pilli, Ledwolorz, Assmann, & Bickmeyer, 2006).
Safety and Hazards
2-Amino-5-bromophenol is associated with several hazard statements, including H302, H315, H319, H332, and H335 . These indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing its dust, mist, gas, or vapours, and avoiding contact with skin and eyes . It is recommended to use personal protective equipment and ensure adequate ventilation .
Mechanism of Action
Target of Action
Biochemical Analysis
Biochemical Properties
It is known that the compound can participate in various biochemical reactions due to the presence of the amino and phenol groups These groups can interact with enzymes, proteins, and other biomolecules, potentially influencing their function and activity
Molecular Mechanism
It is hypothesized that the compound may exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
2-amino-5-bromophenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO/c7-4-1-2-5(8)6(9)3-4/h1-3,9H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRQWUAAWZFIVTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80558877 | |
Record name | 2-Amino-5-bromophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80558877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38191-34-3 | |
Record name | 2-Amino-5-bromophenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38191-34-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-5-bromophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80558877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-5-bromophenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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